molecular formula C11H13NO3 B070101 (R)-2-Amino-8-hydroxytetralin-2-carboxylic acid CAS No. 168629-06-9

(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid

Cat. No. B070101
M. Wt: 207.23 g/mol
InChI Key: MIZUUMRXJDZBJU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid, also known as 8-OH-DPAT, is a selective agonist for the 5-HT1A receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.

Mechanism Of Action

(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid acts as a selective agonist for the 5-HT1A receptor. Activation of this receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization of the neuron. This leads to a decrease in the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, anxiety, and cognition.

Biochemical And Physiological Effects

(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function in patients with schizophrenia. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-2-Amino-8-hydroxytetralin-2-carboxylic acid in lab experiments include its high selectivity for the 5-HT1A receptor, which allows for precise targeting of this receptor. However, the limitations of using (R)-2-Amino-8-hydroxytetralin-2-carboxylic acid in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle this compound safely.

Future Directions

For the research on (R)-2-Amino-8-hydroxytetralin-2-carboxylic acid include the development of new analogs with improved selectivity and efficacy for the 5-HT1A receptor. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new methods for synthesizing this compound could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of (R)-2-Amino-8-hydroxytetralin-2-carboxylic acid involves several steps. The first step is the protection of the hydroxyl group in 8-hydroxytetralin, followed by the conversion of the amino group to a protected form. The second step involves the introduction of a carboxylic acid group at the 2-position. The final step is the deprotection of the amino and hydroxyl groups to obtain (R)-2-Amino-8-hydroxytetralin-2-carboxylic acid.

Scientific Research Applications

(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in patients with schizophrenia.

properties

CAS RN

168629-06-9

Product Name

(R)-2-Amino-8-hydroxytetralin-2-carboxylic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2R)-2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11/h1-3,13H,4-6,12H2,(H,14,15)/t11-/m1/s1

InChI Key

MIZUUMRXJDZBJU-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@](CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+]

SMILES

C1CC(CC2=C1C=CC=C2O)(C(=O)O)N

Canonical SMILES

C1CC(CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+]

synonyms

2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(R)-(9CI)

Origin of Product

United States

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